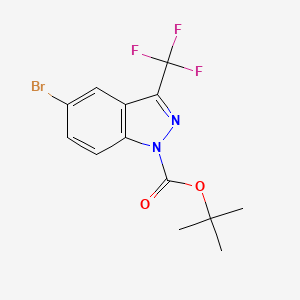

1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-bromo-3-(trifluoromethyl)indazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrF3N2O2/c1-12(2,3)21-11(20)19-9-5-4-7(14)6-8(9)10(18-19)13(15,16)17/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGPQEYHTMUPHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001152288 | |

| Record name | 1,1-Dimethylethyl 5-bromo-3-(trifluoromethyl)-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929617-37-8 | |

| Record name | 1,1-Dimethylethyl 5-bromo-3-(trifluoromethyl)-1H-indazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929617-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 5-bromo-3-(trifluoromethyl)-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Precursor Chemistry of 1 N Boc 5 Bromo 3 Trifluoromethyl 1h Indazole

Strategic Disconnections for the Indazole Ring System

The core of the target molecule is the indazole ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. The synthesis of the indazole skeleton can be achieved through various cyclization strategies. nih.gov A primary retrosynthetic disconnection breaks the N1-N2 bond and the C3-N2 bond, pointing towards a substituted phenylhydrazine (B124118) as a key intermediate. This is a common and robust method known as the Jacobson Indazole Synthesis.

Following this strategy, the immediate precursor would be the corresponding phenylhydrazone, which can be formed by the condensation of a substituted phenylhydrazine with a trifluoromethyl-containing carbonyl compound. The cyclization of this hydrazone intermediate, often promoted by acid or thermal conditions, leads to the formation of the indazole ring.

Another viable strategy involves the cyclization of o-haloaryl N-sulfonylhydrazones, catalyzed by copper. nih.gov However, the most direct retrosynthetic pathway for this specific molecule involves the cyclization of a precursor derived from a substituted 2-aminobenzotrifluoride.

Key Retrosynthetic Disconnections:

| Disconnection Point | Precursor Type | Synthetic Strategy |

| N1-N2 and C3-N2 Bonds | Substituted Phenylhydrazone | Intramolecular Cyclization (e.g., Jacobson Synthesis) |

| C-N Bond Formation | o-Haloaryl Hydrazone | Palladium or Copper-catalyzed C-N coupling |

| [3+2] Annulation | Aryne and Hydrazone | Cycloaddition Reaction acs.org |

The most common approach begins with a pre-functionalized benzene ring that already contains the necessary bromine and trifluoromethyl groups, simplifying the final steps of the synthesis.

Precursors for the Trifluoromethyl Group Introduction

The trifluoromethyl (CF3) group at the C3 position is a critical pharmacophore that can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. rsc.org The introduction of this group can be accomplished in two main ways: either by direct trifluoromethylation of a pre-formed indazole ring or, more commonly, by using a starting material that already contains the trifluoromethyl moiety.

Direct C-H trifluoromethylation of heterocycles is possible but can sometimes lack regioselectivity and require specialized, often expensive, reagents. pnas.org A more convergent and widely used approach is to employ a precursor where the CF3 group is attached to what will become the C3 position of the indazole.

A common and effective precursor for this purpose is trifluoroacetic acid or its derivatives, such as trifluoroacetic anhydride. A key intermediate can be synthesized from a substituted aniline (B41778), which is first diazotized and then cyclized. For instance, reacting 4-bromo-2-aminobenzotrifluoride with sodium nitrite (B80452) in the presence of an acid would generate a diazonium salt, which can then undergo intramolecular cyclization to form 5-bromo-3-trifluoromethyl-1H-indazole.

Common Precursors for C3-Trifluoromethyl Group:

| Precursor Compound | Role in Synthesis |

| 4-Bromo-2-aminobenzotrifluoride | Provides the substituted benzene ring and the CF3 group for direct cyclization. |

| Trifluoroacetic Anhydride | Used to acylate an appropriate precursor, introducing the trifluoroacetyl group which then participates in cyclization. |

| Ethyl Trifluoroacetate | Can be used in condensation reactions to form a β-ketoester intermediate, a precursor for indazole synthesis. |

Starting Materials for the Bromine Functionalization at C5

The bromine atom at the C5 position is another key functional group, often introduced to serve as a handle for further synthetic modifications, such as cross-coupling reactions. Similar to the trifluoromethyl group, the bromine can be introduced either by direct halogenation of the indazole ring or by using a brominated starting material.

Direct bromination of the indazole nucleus is a feasible option. rsc.org Electrophilic bromination using reagents like N-Bromosuccinimide (NBS) or bromine (Br2) can functionalize the indazole ring. nih.gov The regioselectivity of this reaction is highly dependent on the existing substituents and the reaction conditions. For an indazole with a C3-trifluoromethyl group, the electron-withdrawing nature of the CF3 group would direct electrophilic substitution to the 5- or 7-position.

However, a more controlled and common strategy is to start with a commercially available, pre-brominated aromatic compound. This approach avoids potential issues with regioselectivity and side reactions associated with direct halogenation of the heterocyclic core.

Common Precursors for C5-Bromine:

| Starting Material | Synthetic Advantage |

| 4-Bromo-2-fluoro-1-methylbenzene | Can be converted into the necessary aniline or benzaldehyde (B42025) precursor. |

| 4-Bromo-2-nitrotoluene | The nitro and methyl groups can be chemically manipulated to facilitate indazole ring formation. |

| 4-Bromo-2-aminobenzotrifluoride | An ideal starting material as it contains both the required bromine and trifluoromethyl precursor groups in the correct positions. |

Using a precursor like 4-bromo-2-aminobenzotrifluoride is highly efficient as it incorporates two of the required functionalities from the outset.

Design Considerations for N1-Protection

The final step in the retrosynthetic analysis is the introduction of the tert-butoxycarbonyl (Boc) protecting group at the N1 position. The indazole N-H proton is acidic and can interfere with subsequent reactions, particularly those involving strong bases or organometallic reagents. Therefore, protection of this nitrogen is often a crucial step.

The choice of the Boc group is strategic; it is stable under a wide range of conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) or specific basic conditions, offering orthogonality to other protecting groups. arkat-usa.org

A significant challenge in the functionalization of indazoles is the potential for reaction at either the N1 or N2 position. The regioselectivity of N-alkylation or N-acylation is influenced by the reaction conditions. acs.org Thermodynamic control (e.g., using a strong base like sodium hydride followed by the electrophile) typically favors substitution at the more stable N1 position. researchgate.net In contrast, kinetic control may favor the N2 position.

For the introduction of the Boc group, standard conditions involve reacting the unprotected indazole with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) or triethylamine (B128534) (TEA). These conditions generally provide good yields and high selectivity for the N1-protected product.

N1-Boc Protection Strategy:

| Reagent | Role | Typical Conditions |

| 5-Bromo-3-trifluoromethyl-1H-indazole | Substrate | The unprotected indazole core. |

| Di-tert-butyl dicarbonate ((Boc)2O) | Boc Source | The electrophilic source of the Boc group. google.com |

| 4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA) | Base/Catalyst | Activates the substrate and neutralizes the acid byproduct. |

| Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) | Solvent | Anhydrous aprotic solvent. |

This final protection step yields the target compound, 1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole, ready for use in further synthetic applications.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon framework, as well as the confirmation of the fluorine-containing substituent.

¹H and ¹³C NMR Spectral Analysis for Connectivity and Substitution Patterns

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole , the aromatic region is of particular diagnostic importance. The indazole ring protons are expected to show distinct signals. Specifically, the proton at the 4-position (H-4) is anticipated to appear as a doublet, coupled to the proton at the 6-position (H-6). The H-6 proton would likely present as a doublet of doublets due to coupling with both H-4 and the proton at the 7-position (H-7). The H-7 proton is expected to be a doublet, coupled to H-6. The tert-butyl group of the Boc protecting group will exhibit a characteristic singlet in the upfield region, integrating to nine protons.

Experimental ¹H NMR data obtained in deuterated chloroform (B151607) (CDCl₃) shows signals at δ 8.21 (d, J=1.6 Hz, 1H), 7.85 (d, J=8.8 Hz, 1H), 7.63 (dd, J=8.8, 1.8 Hz, 1H), and 1.69 (s, 9H).

The ¹³C NMR spectrum, while not explicitly found in the searched literature, can be predicted based on the electronic environment of each carbon atom. The spectrum would show distinct signals for the nine unique carbon atoms of the indazole core and the trifluoromethyl group, in addition to the carbons of the Boc group. The carbon atom attached to the trifluoromethyl group (C-3) is expected to show a characteristic quartet due to coupling with the three fluorine atoms. The carbons of the Boc group, the quaternary carbon and the methyl carbons, will appear in the aliphatic region of the spectrum. The chemical shifts of the aromatic carbons are influenced by the bromo and trifluoromethyl substituents.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C=O (Boc) | ~150 | s |

| C-3 | ~140 | q |

| C-7a | ~138 | s |

| C-5 | ~118 | s |

| C-4 | ~125 | d |

| C-6 | ~128 | d |

| C-7 | ~115 | d |

| C-3a | ~122 | s |

| C(CH₃)₃ (Boc) | ~85 | s |

| C(CH₃)₃ (Boc) | ~28 | q |

| CF₃ | ~120 | q |

¹⁹F NMR for Trifluoromethyl Group Confirmation

¹⁹F NMR is a highly sensitive technique for the detection and confirmation of fluorine-containing functional groups. For This compound , the ¹⁹F NMR spectrum is expected to show a single, sharp resonance, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift of this singlet would be in the typical range for trifluoromethyl groups attached to an aromatic heterocyclic ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For the indazole ring, cross-peaks would be expected between H-4 and H-6, and between H-6 and H-7, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of the protonated carbons of the indazole ring (C-4, C-6, and C-7).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. This could be used to confirm the spatial relationship between the Boc group and the indazole ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule. For This compound (C₁₃H₁₂BrF₃N₂O₂), the expected exact mass can be calculated. Experimental data from electrospray ionization (ESI) in negative mode shows a value of [M-H]⁻ = 363/365, which corresponds to the two isotopes of bromine. A key fragmentation pathway would be the loss of the Boc group (100 amu) or isobutylene (B52900) (56 amu) from the molecular ion.

Interactive Data Table: Expected HRMS Fragmentation

| Fragment | Formula | Expected Exact Mass |

| [M]⁺ | C₁₃H₁₂BrF₃N₂O₂ | 364.0089 |

| [M-C₄H₈]⁺ | C₉H₄BrF₃N₂O₂ | 307.9463 |

| [M-Boc]⁺ | C₈H₄BrF₃N₂ | 263.9510 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would exhibit several characteristic absorption bands. A strong absorption band is expected in the region of 1720-1750 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the Boc protecting group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group would be observed just below 3000 cm⁻¹. The C-N stretching vibrations of the indazole ring and the Boc group would be found in the fingerprint region (1000-1300 cm⁻¹). Strong bands corresponding to the C-F stretching of the trifluoromethyl group are also expected in this region.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1720-1750 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| C-N Stretch | 1000-1300 | Medium-Strong |

| C-F Stretch | 1000-1300 | Strong |

| C-Br Stretch | 500-650 | Medium |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of the molecule's solid-state conformation.

While a crystal structure for the specific compound this compound is not publicly available, a closely related analogue, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, has been characterized by X-ray diffraction, offering valuable insights into the likely structural features of the target molecule. iucr.orgresearchgate.netiucr.org The key difference lies in the substitution at the 3-position of the indazole ring, with a trifluoromethyl group instead of an amino group.

The crystal structure of the amino analogue reveals a nearly planar indazole ring system, a feature that is expected to be conserved in the trifluoromethyl derivative. iucr.orgiucr.org The bulky tert-butyloxycarbonyl (Boc) protecting group at the N1 position significantly influences the crystal packing, and its orientation relative to the indazole core is a key structural parameter. In the reported structure of the amino analogue, the ester group of the Boc substituent is noted to be slightly twisted out of the plane of the fused ring system. iucr.org

Intermolecular interactions play a critical role in the solid-state assembly. In the case of the amino analogue, hydrogen bonding and π-π stacking interactions are significant. iucr.orgresearchgate.net For this compound, while lacking the amino group for classical hydrogen bonding, intermolecular interactions involving the bromine atom, the trifluoromethyl group, and the aromatic system are anticipated to dictate the crystal packing.

A hypothetical representation of the crystallographic data for this compound, based on the analysis of its analogue, is presented in the interactive table below. It is important to note that these parameters are illustrative and would require experimental verification.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1515 |

| Z | 4 |

UV-Vis Spectroscopy for Electronic Transitions and Aromaticity Studies

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules containing chromophores, such as the aromatic indazole system in this compound. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*). The wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) provide insights into the nature of the electronic transitions and the extent of conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the bicyclic aromatic indazole core. The presence of substituents—the bromine atom, the trifluoromethyl group, and the N-Boc group—will influence the positions and intensities of these absorption bands.

The electron-withdrawing trifluoromethyl group and the bromine atom are likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indazole, due to their influence on the energy levels of the molecular orbitals. The N-Boc group, while primarily a protecting group, can also modulate the electronic properties of the indazole ring.

A detailed analysis of the UV-Vis spectrum would involve identifying the principal absorption bands and assigning them to specific electronic transitions. For instance, transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often the lowest energy transitions observed in the spectrum. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to theoretically predict the electronic transitions and complement the experimental data. dntb.gov.ua

An illustrative data table summarizing the expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) is provided below. These values are estimations based on the analysis of similar heterocyclic systems and would need to be confirmed experimentally.

Interactive Table: Expected UV-Vis Absorption Data for this compound (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Probable Transition |

| ~230 | ~25,000 | π → π |

| ~280 | ~10,000 | π → π |

Studies on the functionalization of indazoles have shown that modifications to the ring system can lead to significant changes in their spectrophotometric properties, which is relevant for the development of molecular probes and materials. acs.org The specific substitution pattern of this compound makes it an interesting candidate for further photophysical studies.

Computational and Theoretical Studies in Indazole Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key parameters that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net For 1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and compute various electronic descriptors. nih.govnih.gov

The presence of strong electron-withdrawing groups, namely the bromine atom at the C5 position and the trifluoromethyl group at C3, significantly influences the electronic landscape of the indazole core. nih.gov These groups pull electron density away from the aromatic system, affecting its reactivity towards electrophilic and nucleophilic reagents. The tert-butoxycarbonyl (Boc) protecting group at the N1 position also imparts significant steric and electronic effects. DFT calculations can quantify these effects by computing properties such as the molecular dipole moment and mapping the electrostatic potential (MEP), which visually represents the electron-rich (negative) and electron-poor (positive) regions of the molecule. nih.gov The MEP for this compound would likely show negative potential around the carbonyl oxygen of the Boc group and the nitrogen atoms, indicating sites susceptible to electrophilic attack, while regions near the hydrogen atoms and the electron-deficient aromatic ring would show positive potential.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1850.75 |

| Dipole Moment (Debye) | 3.45 D |

| Polarizability (a.u.) | 210.3 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO. This stabilization generally leads to a larger HOMO-LUMO gap compared to unsubstituted indazole, suggesting enhanced kinetic stability. Analysis of the orbital distributions would likely show the HOMO localized primarily on the indazole ring system, while the LUMO may have significant contributions from the trifluoromethyl group and the C-Br bond, indicating these as potential sites for nucleophilic attack or involvement in reduction processes. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be calculated to further quantify the molecule's reactivity profile. researchgate.netconicet.gov.ar

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -7.25 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.15 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.10 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.05 |

| Chemical Softness (S) | 1 / (2η) | 0.164 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.20 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are crucial for its interactions and reactivity. This compound possesses conformational flexibility, primarily due to the rotation of the bulky N-Boc group. Conformational analysis, often performed using DFT or other high-level ab initio methods, aims to identify the lowest energy conformers (ground states) and the energy barriers between them. researchgate.net The orientation of the Boc group relative to the indazole plane is of particular interest, as it can influence steric accessibility to the N2 nitrogen and adjacent protons.

Molecular Dynamics (MD) simulations provide a method to study the dynamic evolution of the molecular system over time. rsc.org By simulating the motion of atoms under classical mechanics, MD can explore the accessible conformational space at a given temperature, providing insights into the molecule's flexibility, solvent interactions, and the time-averaged distribution of different conformers. An MD simulation of this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) could reveal the preferred orientations of the Boc group and how solvent molecules arrange themselves around the solute, which can be critical for understanding its behavior in a reaction medium. researchgate.net

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful asset for deciphering complex reaction mechanisms. It allows for the characterization of short-lived intermediates and high-energy transition states that are difficult or impossible to observe experimentally. nih.govmdpi.com

A chemical reaction proceeds from reactants to products through a maximum energy point on the reaction coordinate known as the transition state (TS). Locating and characterizing the TS is a central goal of mechanistic studies. Computational methods can search the potential energy surface for these saddle points. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. For reactions involving this compound, such as the deprotection of the Boc group or a metal-catalyzed cross-coupling at the C5-Br position, identifying the associated transition states is key to understanding the reaction's feasibility and kinetics. researchgate.netmdpi.com

For instance, a computational study of a Suzuki-Miyaura cross-coupling reaction at the C5 position would model the key steps of the catalytic cycle: oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst. Simulating this pathway would reveal the rate-determining step and provide a detailed energetic landscape of the entire transformation. mdpi.com

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State (TS) | Structure at the peak of the energy barrier | +25.5 |

| Intermediate | A metastable species along the pathway | +5.2 |

| Product | 5-bromo-3-trifluoromethyl-1H-indazole | -10.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify correlations between the structural properties of a series of compounds and their biological activities. nih.gov This ligand-based drug design approach is particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov For indazole scaffolds, QSAR studies are employed to understand how different substituents on the indazole ring influence their therapeutic effects, such as their potency as kinase inhibitors. nih.gov

The process involves calculating a set of molecular descriptors for each indazole derivative in a dataset. These descriptors quantify various physicochemical properties, including steric (size and shape), electronic (charge distribution), and hydrophobic characteristics. Statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed biological activity. physchemres.org

A notable application of this methodology involved the development of three-dimensional QSAR (3D-QSAR) models for indazole derivatives acting as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a protein implicated in cancer progression. nih.gov In such studies, the models generate steric and electrostatic contour maps, which provide a visual framework for designing new inhibitors. nih.gov These maps highlight regions where bulky groups might enhance or diminish activity and where specific electronic features are favorable for binding. By analyzing these relationships, medicinal chemists can prioritize the synthesis of novel indazole derivatives with a higher probability of potent biological activity. nih.gov The robustness and predictive power of these QSAR models are typically validated through internal (cross-validation) and external validation techniques to ensure their reliability. physchemres.org

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a structure-based computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor, typically a protein or enzyme. derpharmachemica.com This method is instrumental in studying indazole derivatives, providing detailed insights into how they interact with their biological targets at an atomic level. The process involves placing the ligand (e.g., an indazole derivative) into the binding site of the macromolecule and using a scoring function to estimate the binding affinity, often expressed as binding energy in kcal/mol. derpharmachemica.comresearchgate.net

These studies utilize the crystal structures of target proteins, often obtained from databases like the Protein Data Bank (PDB). derpharmachemica.com For instance, various indazole derivatives have been docked into the active sites of enzymes like aromatase (PDB ID: 3EQM) and other kinases to explore their potential as anticancer agents. derpharmachemica.comresearchgate.net Computational tools such as AutoDock and PyRx are commonly used to perform these simulations. derpharmachemica.comnih.gov

A primary outcome of molecular docking is the detailed analysis of interactions between the indazole ligand and the amino acid residues within the protein's active site. These interactions are fundamental to the ligand's binding affinity and specificity. Key interactions observed in studies with indazole derivatives include:

Hydrogen Bonds: These are critical for anchoring the ligand within the binding pocket. For example, the nitrogen atoms of the indazole ring or substituents can act as hydrogen bond donors or acceptors, forming connections with residues like Arginine (Arg) or Serine (Ser). derpharmachemica.comresearchgate.net

Hydrophobic Interactions: The bicyclic ring structure of indazole and any attached aromatic groups often engage in hydrophobic interactions with nonpolar amino acid residues such as Valine (Val), Leucine (Leu), and Phenylalanine (Phe).

Pi-Stacking Interactions: The aromatic nature of the indazole core allows for pi-pi stacking or pi-cation interactions with aromatic residues like Tyrosine (Tyr) and Tryptophan (Trp).

Studies on various substituted indazoles have identified recurring interactions with specific residues in different targets. For instance, in one study targeting the aromatase enzyme, multiple indazole compounds were found to interact with the active site residues Arg115 and Met374. derpharmachemica.com In another, targeting a different protein, key interactions were noted with Tyr248, Lys273, Val268, and Arg171. researchgate.net

Applications of Indazole Derivatives in Chemical Sciences

Role as Versatile Synthetic Intermediates in Organic Synthesis

1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole is a highly functionalized intermediate that offers chemists a powerful tool for constructing complex molecular architectures. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the indazole nitrogen, which can be readily removed under acidic conditions to allow for further N-functionalization. This protection strategy is crucial for controlling regioselectivity in subsequent reactions.

The bromine atom at the 5-position is a key handle for introducing molecular diversity through various cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions can be employed to form new carbon-carbon bonds by reacting the 5-bromoindazole with a wide range of boronic acids. This method has been successfully used to synthesize novel 5-substituted pyrrole (B145914) and thiophenyl indazoles. ias.ac.in This versatility allows for the systematic modification of this position to explore structure-activity relationships in drug discovery programs.

The trifluoromethyl (CF3) group at the 3-position is another critical feature of this intermediate. The CF3 group is a well-known bioisostere of a methyl group but with significantly different electronic properties. mdpi.com It is highly electron-withdrawing and can enhance the metabolic stability and binding affinity of a molecule to its biological target. mdpi.com The presence of this group from an early stage in a synthetic sequence is highly advantageous.

The general synthetic utility of bromo-substituted indazoles is well-documented. For example, 5-bromo-1H-indazole-3-carboxylic acid is a crucial intermediate in the synthesis of various bioactive molecules, including potential anti-cancer agents. nih.gov Similarly, other halogenated indazoles serve as precursors for a wide array of derivatives with therapeutic potential.

Development of Functionalized Indazole Compound Libraries

The creation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules for biological activity. This compound is an ideal starting material for the construction of focused libraries of functionalized indazole derivatives. The orthogonal reactivity of the different positions on the indazole scaffold allows for a combinatorial approach to library synthesis.

By leveraging the reactivity of the 5-bromo position, a diverse set of aryl, heteroaryl, or alkyl groups can be introduced via palladium-catalyzed cross-coupling reactions. Subsequent deprotection of the Boc group allows for further diversification at the N1-position through alkylation or arylation. This systematic approach can rapidly generate a large number of structurally related compounds, which can then be screened for activity against various biological targets. This strategy has been employed in the development of libraries of indazole derivatives targeting a range of diseases.

Exploration in Medicinal Chemistry as Molecular Scaffolds for Target-Oriented Research

The indazole scaffold is a common feature in a multitude of clinically approved drugs and investigational agents, particularly in the area of oncology. nih.gov Its ability to participate in key hydrogen bonding interactions with protein targets, coupled with its tunable physicochemical properties, makes it an attractive core for the design of enzyme inhibitors and receptor modulators.

The identification of novel biological targets for therapeutic intervention is a critical step in drug development. Indazole-based compound libraries, synthesized from versatile intermediates like this compound, can be used in phenotypic screens to identify molecules that elicit a desired cellular response. Once a hit compound is identified, target deconvolution studies are performed to determine its molecular target.

Furthermore, fragment-based drug discovery (FBDD) has proven to be a powerful strategy for identifying new drug leads. In this approach, small, low-affinity fragments are screened for binding to a protein target. The indazole core itself can act as a starting fragment, which is then elaborated to improve potency and selectivity. This fragment-led de novo design approach has been successfully used to identify indazole-based pharmacophores for inhibiting fibroblast growth factor receptor (FGFR) kinases. nih.gov

Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound into a clinical candidate. The systematic modification of a molecule and the subsequent evaluation of its biological activity provide insights into the key structural features required for potency and selectivity. The 5-bromo and 3-trifluoromethyl substituents on the indazole ring of the title compound are critical for modulating its biological activity.

The 5-position of the indazole ring has been shown to be a key site for modification in the development of various kinase inhibitors. For example, in a series of 1H-indazole-3-carboxamide derivatives developed as GSK-3 inhibitors, the substitution at the 5-position with a methyl group was compared to methoxy (B1213986) derivatives, with the latter showing higher potency, indicating the importance of this position for activity. nih.gov In another study, 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides were explored, and modifications at this position significantly influenced their inhibitory activity. nih.gov The presence of a halogen, such as bromine, at this position not only provides a handle for further synthetic modification but can also contribute to binding affinity through halogen bonding interactions.

The 3-position is also critical for activity. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the acidity of the indazole N-H and its hydrogen bonding capabilities. mdpi.com In the development of BCR-ABL inhibitors, the 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety was found to be a common structural feature in potent inhibitors, highlighting the favorable contribution of the trifluoromethyl group. nih.gov

Rational drug design relies on a detailed understanding of the three-dimensional structure of the biological target and the binding mode of its ligands. The indazole scaffold has been extensively used in the rational design of inhibitors for a variety of enzymes, particularly protein kinases, which are key regulators of cellular signaling pathways.

The indazole core is a well-established hinge-binding motif in many kinase inhibitors. It mimics the adenine (B156593) part of ATP and forms crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents on the indazole ring then project into different pockets of the ATP-binding site, conferring potency and selectivity.

FGFR Inhibitors: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases, and their aberrant signaling is implicated in various cancers. Structure-based design has led to the development of potent FGFR inhibitors based on the indazole scaffold. nih.gov SAR studies have shown that substitutions on the indazole ring are critical for achieving high potency. For instance, in a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives, modifications at the 4-position significantly impacted their FGFR inhibitory activity. nih.gov The electronic properties conferred by substituents like the 5-bromo and 3-trifluoromethyl groups can be strategically employed to optimize binding to the FGFR active site.

Aurora Kinase Inhibitors: Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases through in silico fragment-based and knowledge-based drug design approaches. nih.govresearchgate.net These studies have demonstrated that different substitution patterns on the indazole scaffold can lead to subtype selectivity for Aurora A or Aurora B kinases. nih.gov The molecular docking of some indazole derivatives showed that the indazole core binds to the hinge residues Glu211 and Ala213 of Aurora A kinase. nih.gov

Tyrosine Threonine Kinase (TTK) Inhibitors: While the specific term "Tyrosine Threonine Kinase" is broad, indazole derivatives have been developed as inhibitors of dual-specificity kinases. For example, TTK (also known as Mps1), a dual-specificity kinase involved in the spindle assembly checkpoint, has been targeted by indazole-based inhibitors.

VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The indazole scaffold is present in several approved VEGFR-2 inhibitors, such as axitinib (B1684631) and pazopanib. Numerous studies have focused on the design and synthesis of novel indazole derivatives as VEGFR-2 inhibitors. nih.govresearchgate.net The SAR of these inhibitors often reveals that substitutions on the indazole ring, including the presence of hydrophobic groups like halogens, can enhance their inhibitory potency. nih.gov

Rational Design of Indazole-Based Modulators for Specific Biological Pathways

Enzyme Inhibitors (e.g., IDO1, DNA Gyrase, Carbonic Anhydrase)

Indazole derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis. Their rigid bicyclic structure provides a robust framework for orienting functional groups to interact with enzyme active sites with high affinity and selectivity.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan and is a key target in cancer immunotherapy due to its role in mediating immune suppression. A series of 4,6-substituted-1H-indazole derivatives have been synthesized and identified as potent dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme in the same pathway. nih.gov Structure-activity relationship (SAR) studies revealed that the 1H-indazole scaffold is crucial for inhibitory activity, with substitutions at the 4- and 6-positions significantly influencing potency. acs.org For instance, compound 35 (from the study) emerged as a potent dual IDO1/TDO inhibitor, showing an IDO1 IC50 value of 0.74 µM in enzymatic assays and demonstrating in vivo antitumor activity. nih.gov Other research efforts have explored N'-hydroxyindazolecarboximidamides, where the indazole moiety acts as a surrogate for other heterocyclic systems, leading to compounds with moderate IDO1 inhibitory activity. mdpi.com These studies suggest that the indazole core can effectively interact with key residues in the hydrophobic pockets of the IDO1 active site. acs.orgresearchgate.net

| Compound | Target(s) | Key Findings | IC50 Value | Reference |

|---|---|---|---|---|

| 4,6-substituted-1H-indazole derivative (Compound 35) | IDO1/TDO | Showed potent dual inhibitory activity and in vivo antitumor efficacy in a CT26 xenograft model. | 0.74 µM (IDO1, enzymatic) | nih.gov |

| N'-hydroxyindazolecarboximidamides (Compound 8a) | IDO1 | Designed as a novel scaffold, exhibited moderate inhibition of both tryptophan depletion and kynurenine (B1673888) production. | Moderate activity | mdpi.com |

| 3-substituted 1H-indazoles (Compounds 121 and 122) | IDO1 | SAR studies indicated the carbohydrazide (B1668358) moiety at the C3 position was crucial for potent activity. | 720 nM and 770 nM | nih.gov |

DNA Gyrase Inhibitors

Bacterial DNA gyrase is a well-established and clinically validated target for antibacterial agents. Guided by structure-based drug design, a novel class of indazole derivatives has been discovered as potent inhibitors of the Gyrase B (GyrB) subunit. By optimizing the physiochemical properties of a pyrazolopyridone hit and replacing the core with an indazole scaffold to improve cell penetration, researchers developed compounds with excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These indazole derivatives demonstrated good efficacy in animal infection models, highlighting their potential for further preclinical evaluation.

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. While some indazole derivatives have been explored as CA activators for neurodegenerative diseases, others have been investigated as inhibitors. researchgate.netnih.gov For example, certain indazole-based compounds have been evaluated for their inhibitory activity against tumor-associated CA isozymes IX and XII. nih.govresearchgate.net These studies contribute to the growing body of research on indazole derivatives as modulators of this important enzyme class, with potential applications in oncology. researchgate.net

Receptor Antagonists/Agonists (e.g., CRAC Channel Blockers, GPR120/40)

The versatility of the indazole scaffold extends to the modulation of cell surface receptors and ion channels, which are critical targets for a wide range of diseases.

CRAC Channel Blockers

The Calcium Release-Activated Calcium (CRAC) channel is a key regulator of intracellular calcium levels, particularly in immune cells like T lymphocytes and mast cells. researchgate.netnih.gov Dysregulation of this channel is linked to autoimmune disorders. Structure-activity relationship studies have identified indazole-3-carboxamides as a potent class of CRAC channel blockers. nih.govnih.gov Research has shown that the specific regiochemistry of the amide linker is critical for activity; indazole-3-carboxamides of the type -CO-NH-Ar are potent inhibitors, while their "reverse" amide isomers (-NH-CO-Ar) are inactive. nih.govnih.gov One of the most potent compounds, 12d , an indazole-3-carboxamide derivative, inhibits calcium influx with a sub-micromolar IC50 value of 0.67 µM. nih.gov Another compound, 4k [1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide], was identified as a fast-onset, reversible, and selective CRAC channel blocker with an IC50 of 4.9 µM. researchgate.net These blockers have been shown to inhibit the production of pro-inflammatory mediators, suggesting their potential as novel immunomodulators. nih.govnih.gov

| Compound Series | Key Structural Feature | Lead Compound | IC50 Value | Reference |

|---|---|---|---|---|

| Indazole-3-carboxamides | -CO-NH-Ar linker at position 3 | Compound 12d | 0.67 µM | nih.gov |

| 1H-indazole-3-carboxamides | N-substitution and specific aryl amide | Compound 4k | 4.9 µM | researchgate.net |

GPR120/40 Agonists

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a promising therapeutic target for type 2 diabetes. Researchers have identified a series of indazole-6-phenylcyclopropylcarboxylic acids as selective GPR120 agonists. nih.govacs.orgresearchgate.net Through SAR studies, a (S,S)-cyclopropylcarboxylic acid motif was found to confer selectivity against the related receptor GPR40. nih.govacs.org Compounds from this series demonstrated good oral exposure and showed efficacy in oral glucose tolerance studies in mice, with the effect being directly linked to GPR120 agonism. nih.govresearchgate.net

Protein-Protein Interaction (PPI) Modulators (e.g., MCL-1/BCL-2)

Modulating protein-protein interactions is a challenging but increasingly important area of drug discovery. The indazole scaffold has proven effective in designing inhibitors of the B-cell lymphoma 2 (BCL-2) family of proteins, which are key regulators of apoptosis and are often overexpressed in cancer cells.

Upregulation of anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL-1) and BCL-2 is a common mechanism of resistance to cancer therapies. nih.gov Developing dual inhibitors of both MCL-1 and BCL-2 is a promising strategy to overcome this resistance. rsc.org Researchers have successfully used a scaffold hopping approach to transform MCL-1 selective inhibitors based on an indole (B1671886) core into dual MCL-1/BCL-2 inhibitors with an indazole framework. nih.gov By replacing the indole with an indazole, the 1,2-relationship between key binding groups can be preserved. nih.gov Further elaboration of the indazole-3-carboxylic acid lead into a series of indazole-3-acylsulfonamides resulted in compounds with improved dual inhibition of both proteins, with minimal activity against BCL-xL, which is desirable to avoid toxicities like thrombocytopenia. nih.govrsc.org

Scaffold Hopping Strategies from Related Heterocycles to Indazoles

Scaffold hopping is a powerful strategy in medicinal chemistry to discover novel chemotypes with improved properties by modifying the core structure of a known active compound while retaining its key binding interactions. The bioisosteric replacement of an indole ring with an indazole is a well-documented and successful example of this strategy. nih.gov

This approach has been notably applied in the development of kinase inhibitors and PPI modulators. nih.govnih.gov For instance, in the pursuit of dual MCL-1/BCL-2 inhibitors, researchers started with a known indole-2-carboxylic acid scaffold, a common chemotype for MCL-1 inhibitors. nih.gov By "hopping" to an indazole-3-carboxylic acid framework, they were able to generate a new series of compounds that not only retained but also gained potent inhibitory activity against BCL-2, transforming a selective inhibitor into a dual-acting agent. nih.govrsc.org This strategy is effective because the indazole scaffold can mimic the spatial arrangement and electronic properties of the original indole core, allowing it to engage with the same protein pockets. nih.gov

Applications in Materials Science

While the primary focus of indazole research has been in medicinal chemistry, its derivatives also have applications in materials science. Specifically, metal-complexes of π-conjugated 2H-indazoles have been utilized in the development of organic light-emitting diodes (OLEDs). researchgate.net Heterocyclic compounds are widely used as fluorescent emitters and charge-transport materials in OLEDs due to their favorable electronic and photophysical properties. mdpi.commdpi.comrsc.org The rigid, planar structure of the indazole system, combined with its electronic characteristics, makes it a suitable candidate for incorporation into materials designed for electroluminescent devices.

Role in Catalyst and Reagent Development

The functionalization of the indazole core is a significant area of research, often employing transition-metal catalysts like palladium, copper, and rhodium. scilit.comnih.govresearchgate.net These reactions demonstrate the role of indazole derivatives as important building blocks and reagents in complex organic synthesis.

Furthermore, the indazole scaffold itself is being incorporated into ligand design for catalysis. Recently, a new phosphine (B1218219) ligand featuring an indazole group bound directly to the phosphorus atom was developed for use in gold(I) catalysis. acs.org A key feature of this design is the ability to easily introduce a positive charge onto the ligand backbone by methylating one of the indazole nitrogen atoms. This modification allows for the fine-tuning of the electronic properties of the resulting gold complex, directly impacting its catalytic activity without significantly altering its steric profile. acs.org This work highlights the potential of indazole derivatives to serve not just as synthetic targets but as active components in the design of novel catalysts.

Future Perspectives and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Methodologies for Indazole Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance process safety and efficiency. The synthesis of indazole derivatives is evolving from traditional methods, which often rely on harsh reagents and time-consuming processes, toward more sustainable alternatives. benthamscience.comresearchgate.netresearchgate.net

Key innovations in this area include:

Use of Natural Catalysts and Solvents: Research has demonstrated the use of biodegradable and readily available catalysts, such as lemon peel powder, to facilitate the synthesis of 1H-indazoles under greener conditions. researchgate.net This approach aligns with the goal of reducing reliance on heavy metal catalysts and toxic solvents. researchgate.net

Energy-Efficient Methodologies: Techniques like ultrasound irradiation are being employed to accelerate reaction times and improve yields, often under milder conditions than conventional heating. researchgate.net Microwave-assisted synthesis is another prominent energy-efficient method being explored for the production of heterocyclic compounds.

Atom Economy and Waste Reduction: Modern synthetic strategies focus on maximizing the incorporation of all starting materials into the final product (high atom economy). This includes the development of one-pot synthesis protocols and multicomponent reactions that streamline processes and reduce the generation of chemical waste. benthamscience.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Indazoles

| Parameter | Traditional Methods | Green & Sustainable Innovations |

|---|---|---|

| Catalysts | Often involve heavy metals, harsh acids/bases. | Biocatalysts, natural catalysts (e.g., lemon peel powder), reusable catalysts. researchgate.net |

| Solvents | Volatile organic compounds (VOCs). | Water, ionic liquids, supercritical fluids, bio-based solvents. researchgate.net |

| Energy Source | Conventional heating (oil baths, heating mantles). | Microwave irradiation, ultrasound irradiation. researchgate.net |

| Efficiency | Multi-step processes with intermediate purification. | One-pot synthesis, multicomponent reactions, flow chemistry. benthamscience.com |

| Waste | Significant generation of hazardous by-products. | Reduced waste streams, focus on biodegradable materials. researchgate.net |

Advancements in Site-Selective and Regioselective Functionalization Techniques

The biological activity of an indazole derivative is highly dependent on the precise placement of functional groups on its bicyclic core. The 1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole scaffold already possesses distinct functional handles: the Boc-protected nitrogen, the bromine atom at the 5-position, and the trifluoromethyl group at the 3-position. Future research is focused on developing more sophisticated methods to selectively modify this and other indazole cores.

Late-stage functionalization via C–H activation is a particularly powerful strategy for increasing molecular complexity efficiently. rsc.org This approach avoids the need for pre-functionalized starting materials, making the synthetic process more direct. researchgate.net Advances in transition-metal catalysis, using elements like palladium, rhodium, and copper, have enabled the precise and regioselective introduction of various substituents (arylation, alkylation, acylation, etc.) onto the indazole ring. researchgate.netacs.orgnih.gov For a compound like this compound, the Boc group can act as a directing group to guide functionalization to specific positions, while the bromine atom serves as a reliable site for cross-coupling reactions.

Table 2: Modern Techniques for Indazole Functionalization

| Technique | Description | Target Position Example | Reference |

|---|---|---|---|

| C-H Activation/Functionalization | Directly converts a carbon-hydrogen bond to a carbon-carbon or carbon-heteroatom bond, often using a transition metal catalyst. | C3 or C7 position of the indazole ring. | rsc.orgresearchgate.net |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Replacing the bromine at the C5 position with an aryl group. | researchgate.net |

| Isocyanide Insertion | A palladium-catalyzed method for C-H functionalization at the C3-position of 2H-indazoles to create diverse heterocycles. | C3 position. | acs.org |

| Copper-Catalyzed N-Arylation | Forms a bond between the indazole nitrogen and an aryl group using a copper catalyst. | N1 or N2 position. | researchgate.net |

Exploration of Novel Biological Targets and Mechanistic Insights for Indazole Scaffolds

Indazole is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. nih.govrsc.org Many approved drugs, such as the anticancer agents Niraparib and Pazopanib, feature this core structure. nih.gov A significant body of research has established indazole derivatives as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov

Future research will focus on:

Identifying Novel Kinase Targets: While indazoles are known to inhibit kinases like EGFR, FGFR, and VEGFR-2, the human kinome contains over 500 members. nih.govresearchgate.net High-throughput screening and proteomic approaches will be used to identify novel kinase targets for indazole-based inhibitors.

Exploring Non-Kinase Targets: The structural versatility of indazoles allows them to interact with other classes of proteins. Research is expanding to explore their potential as inhibitors of enzymes like monoamine oxidase B or as modulators of G-protein coupled receptors. mdpi.com

Elucidating Multi-Targeted Mechanisms: Many complex diseases involve multiple biological pathways. Indazole derivatives that can modulate several targets simultaneously offer a promising therapeutic strategy. nih.gov Future work will involve detailed mechanistic studies to understand how these compounds interact with multiple proteins to achieve their therapeutic effect, including inducing apoptosis (programmed cell death) in cancer cells. nih.govrsc.org

Integration of Artificial Intelligence and Machine Learning in Indazole-Based Drug Discovery

The process of discovering and developing new drugs is notoriously long and expensive. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies capable of dramatically accelerating this pipeline. mednexus.orgnih.gov For indazole-based drug discovery, these computational tools offer several advantages.

Predictive Modeling: ML algorithms can be trained on large datasets of existing indazole compounds and their known biological activities. These models can then predict the properties (e.g., efficacy, absorption, metabolism) of new, untested virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. astrazeneca.com

De Novo Drug Design: Generative AI models can design entirely new indazole derivatives tailored to bind to a specific biological target with high affinity and selectivity. mednexus.org This approach can explore a much wider chemical space than traditional methods. astrazeneca.com

Data Analysis and Target Identification: AI can analyze vast amounts of biological data from genomics, proteomics, and clinical studies to identify and validate novel drug targets for which indazole scaffolds might be suitable. bpasjournals.com

By integrating AI and ML, researchers can make more informed decisions, reduce the number of failed experiments, and ultimately lower the time and cost required to bring new indazole-based medicines to patients. bpasjournals.comjsr.org

Development of Advanced Probes and Tool Compounds Based on Indazole Derivatives

Beyond their direct therapeutic potential, specifically designed indazole derivatives are invaluable as chemical probes and tool compounds for basic biological research. These molecules are used to selectively inhibit or activate a specific protein within a complex cellular environment, allowing researchers to study its function.

The development of such tools relies heavily on the advanced functionalization techniques described in section 7.2. By strategically introducing specific functionalities, a potent and selective indazole inhibitor can be converted into a more sophisticated probe:

Photoaffinity Probes: A photoreactive group can be attached to the indazole scaffold. When exposed to UV light, this probe will form a permanent covalent bond with its target protein, enabling researchers to isolate and identify the protein.

Fluorescent Probes: Attaching a fluorescent dye allows for the visualization of the target protein's location and concentration within cells using advanced microscopy techniques.

Biotinylated Probes: Incorporating a biotin (B1667282) tag facilitates the isolation and purification of the target protein and its binding partners from cell lysates for further analysis.

Given the proven efficacy of indazoles against important target classes like kinases, the development of advanced probes based on scaffolds like this compound will be crucial for dissecting complex signaling pathways and validating new drug targets. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-N-Boc-5-bromo-3-trifluoromethyl-1H-indazole, and how do reaction conditions influence product yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the indazole core. Key steps include:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group at the N1 position using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF) .

- Bromination : Electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM), with temperature control (0–25°C) to minimize side reactions .

- Trifluoromethylation : Installing the 3-CF₃ group via cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) with CuI/Pd catalysts and trifluoromethylating agents (e.g., TMSCF₃) .

Q. Critical Factors :

- Solvent Choice : Polar aprotic solvents enhance electrophilic substitution but may increase hydrolysis risk for the Boc group.

- Catalyst Loading : Excess Pd/Cu can lead to overhalogenation; stoichiometric optimization is critical .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) improves purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., CF₃ causes deshielding at C3; Boc group shows characteristic tert-butyl signals at δ 1.2–1.5 ppm). Overlapping peaks in aromatic regions may require 2D NMR (COSY, HSQC) .

- HRMS : Confirm molecular weight (C₁₃H₁₂BrF₃N₂O₂; calc. 355.00 g/mol) and isotopic patterns (Br/CF₃ signatures) .

- X-ray Crystallography : Resolves regiochemistry ambiguities (e.g., N1 vs. N2 Boc placement). SHELX software is widely used for structure refinement.

- IR Spectroscopy : Detect Boc carbonyl (C=O stretch ~1740 cm⁻¹) and CF₃ groups (~1150 cm⁻¹) .

Q. Data Challenges :

- Impurity Signals : Trace solvents (e.g., DMF) or unreacted intermediates may appear in NMR; use deuterated solvents and pre-purification drying.

- Crystallization Difficulty : Poor solubility may hinder X-ray analysis; co-crystallization with guest molecules (e.g., THF) can improve crystal quality .

Advanced Research Questions

Q. How can regioselectivity challenges in N-Boc protection/deprotection steps be systematically addressed during synthetic optimization of polyhalogenated indazole derivatives?

Methodological Answer: Regioselective Boc protection at N1 (vs. N2) is influenced by:

- Steric Effects : Bulky substituents (e.g., CF₃ at C3) favor N1 protection due to reduced steric hindrance .

- Electronic Effects : Electron-withdrawing groups (e.g., Br at C5) deactivate N2, making N1 more nucleophilic.

- Computational Guidance : Density Functional Theory (DFT) calculations predict activation energies for competing pathways. For example, ΔG‡ values for N1 vs. N2 alkylation can guide solvent/catalyst selection .

Q. Experimental Validation :

- Competitive Alkylation Studies : Compare reaction outcomes using methyl iodide as a probe electrophile.

- In-situ Monitoring : LC-MS tracks intermediate formation to optimize reaction quenching .

Q. What computational chemistry approaches (e.g., DFT calculations) provide mechanistic insights into the reactivity patterns of this compound in cross-coupling reactions?

Methodological Answer:

- Transition State Analysis : DFT (B3LYP/6-311+G**) identifies rate-limiting steps (e.g., oxidative addition in Pd-catalyzed Suzuki couplings).

- NBO Analysis : Reveals charge distribution effects; the electron-deficient CF₃ group stabilizes Pd intermediates via inductive effects .

- Solvent Modeling : COSMO-RS predicts solvent polarity impacts on reaction barriers (e.g., DMF vs. toluene) .

Case Study :

In a Stille coupling, DFT showed that Br at C5 lowers the LUMO energy of the indazole, facilitating transmetallation. Experimental yields correlated with computed activation energies (R² = 0.89) .

Q. How do structural modifications at the 3-trifluoromethyl position impact the compound's solid-state packing behavior, as revealed by crystallographic studies?

Methodological Answer:

- Crystal Packing Analysis : CF₃ groups engage in weak F···H-C interactions, creating layered structures. Boc groups contribute to van der Waals stacking .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows melting points correlate with packing density (e.g., CF₃ derivatives melt 20–30°C higher than CH₃ analogs) .

Q. Design Implications :

Q. What experimental strategies resolve contradictory biological activity data observed in structure-activity relationship (SAR) studies of halogenated indazole derivatives?

Methodological Answer:

- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) alongside cellular assays to distinguish direct binding vs. off-target effects .

- Metabolite Profiling : LC-HRMS identifies degradation products (e.g., dehalogenated species) that may skew SAR .

- Control Experiments : Use isosteric analogs (e.g., CF₃ → CH₃) to isolate electronic vs. steric contributions .

Q. How should researchers design controlled experiments to differentiate between direct pharmacological effects and metabolic byproduct interactions when testing this compound in cellular models?

Methodological Answer:

- Stable Isotope Tracing : ¹³C-labeled compound tracks metabolic fate via intracellular LC-MS .

- CYP450 Inhibition : Co-treatment with cytochrome P450 inhibitors (e.g., ketoconazole) identifies metabolism-dependent activity .

- Proteomic Profiling : SILAC (stable isotope labeling by amino acids) quantifies protein expression changes induced by the parent compound vs. metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.